molecular formula C10H6ClF7 B7780790 1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene CAS No. 75462-58-7

1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene

Cat. No.: B7780790
CAS No.: 75462-58-7
M. Wt: 294.59 g/mol
InChI Key: YVFMXVCWQRNPID-UHFFFAOYSA-N
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Description

1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene is a complex organic compound characterized by the presence of a chloromethyl group and a highly fluorinated ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene typically involves multiple steps, starting from simpler precursors. One common method involves the chloromethylation of 4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene. This reaction is usually carried out in the presence of a chloromethylating agent such as formaldehyde and hydrochloric acid, under acidic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the fluorinated ethyl group or the benzene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: Products include alcohols or ketones.

    Reduction: Products include partially or fully reduced fluorinated compounds.

Scientific Research Applications

1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a labeling reagent in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene depends on its specific application. In biochemical assays, it may act as a labeling reagent by forming covalent bonds with target molecules. In drug development, its fluorinated groups can enhance the metabolic stability and bioavailability of pharmaceuticals by interacting with biological targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloromethyl-4-(trifluoromethyl)-benzene: Similar structure but lacks the tetrafluoroethyl group.

    4-(1,2,2,2-Tetrafluoroethyl)-benzene: Similar structure but lacks the chloromethyl group.

    1-Chloromethyl-4-(1,1,2,2-tetrafluoroethyl)-benzene: Similar structure with a different fluorination pattern.

Uniqueness

1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene is unique due to the combination of its chloromethyl and highly fluorinated ethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative environments, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

1-(chloromethyl)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF7/c11-5-6-1-3-7(4-2-6)8(12,9(13,14)15)10(16,17)18/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFMXVCWQRNPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896316
Record name 1-(Chloromethyl)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75462-58-7
Record name 1-(Chloromethyl)-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75462-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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